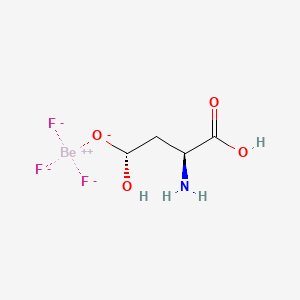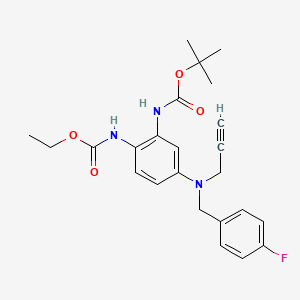
Retigabine derivative 10g
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
compound 10g , belongs to the class of synthetic organic compounds. It has been identified as a potent agonist for Kv7.4 and Kv7.5 channels. Notably, it does not enhance the activity of Kv7.1 or Kv7.2 channels .
Chemical Reactions Analysis
Types of Reactions: Retigabine derivative 10g may undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: While precise reagents and conditions are not explicitly documented, typical organic chemistry reagents and solvents are likely involved in its synthesis.
Major Products: The major products resulting from these reactions would depend on the specific synthetic pathway and reaction conditions employed.
Scientific Research Applications
- Chemistry : As a tool compound for studying ion channels.
- Biology : Investigating ion channel function and modulation.
- Medicine : Exploring therapeutic effects related to ion channel activation.
- Industry : Possible use in drug discovery and development.
Mechanism of Action
The mechanism by which retigabine derivative 10g exerts its effects involves activation of Kv7.4 and Kv7.5 channels. These channels play critical roles in neuronal excitability and membrane potential regulation.
Comparison with Similar Compounds
While specific similar compounds are not mentioned, further research could explore the uniqueness of retigabine derivative 10g in comparison to other Kv channel modulators.
Properties
Molecular Formula |
C24H28FN3O4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
tert-butyl N-[2-(ethoxycarbonylamino)-5-[(4-fluorophenyl)methyl-prop-2-ynylamino]phenyl]carbamate |
InChI |
InChI=1S/C24H28FN3O4/c1-6-14-28(16-17-8-10-18(25)11-9-17)19-12-13-20(26-22(29)31-7-2)21(15-19)27-23(30)32-24(3,4)5/h1,8-13,15H,7,14,16H2,2-5H3,(H,26,29)(H,27,30) |
InChI Key |
FWQHRZXEQNUCSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)N(CC#C)CC2=CC=C(C=C2)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


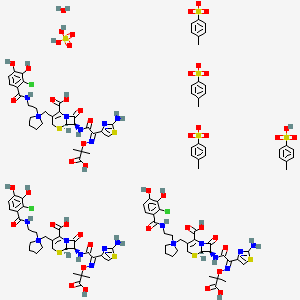
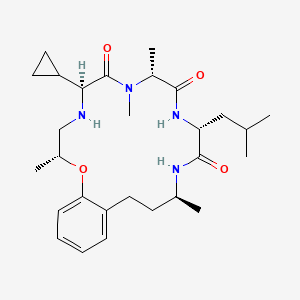
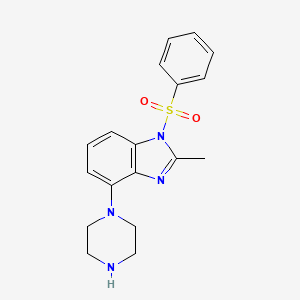


![[(1S,2S)-1-(2-chlorophenyl)-1-hydroxypropan-2-yl] carbamate](/img/structure/B10822289.png)
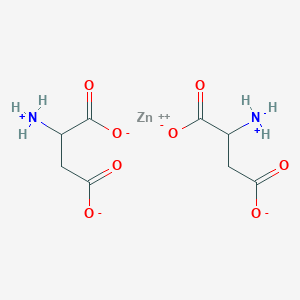
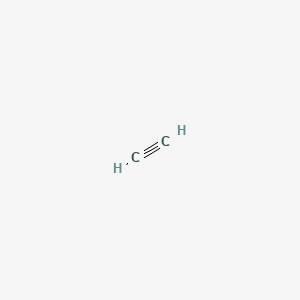
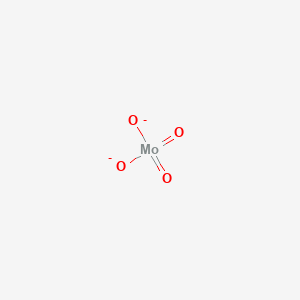
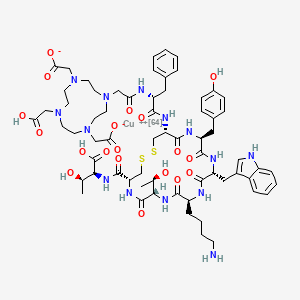
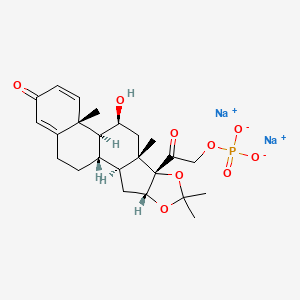
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine](/img/structure/B10822318.png)

